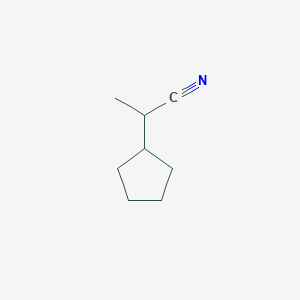
4-(2,5-Dimethylphenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylphenyl)but-3-en-2-one is an organic compound characterized by a butenone backbone substituted with a 2,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)but-3-en-2-one typically involves the Friedel–Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate acylating agent, followed by an aldol condensation reaction. For instance, the Friedel–Crafts acylation of p-xylene with acetyl chloride in the presence of aluminum chloride yields 1-(2,5-dimethylphenyl)ethan-1-one. This intermediate can then undergo aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions: 4-(2,5-Dimethylphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butenone backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学研究应用
4-(2,5-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism by which 4-(2,5-Dimethylphenyl)but-3-en-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the aromatic ring and the electron-withdrawing effects of the butenone moiety. These electronic effects can facilitate various transformations, such as nucleophilic addition or electrophilic substitution.
相似化合物的比较
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(E)-4-(2,5-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-8H,1-3H3/b7-6+ |
InChI 键 |
VUNZNMCBJQBBMT-VOTSOKGWSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)



